

Commercial Sources and Purity of Pentaerythritol Triacrylate: A Technical Guide

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Compound of Interest

Compound Name: Pentaerythritol triacrylate

Cat. No.: B1198283

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources and purity of **pentaerythritol triacrylate** (PETA). The information presented is intended to assist researchers, scientists, and drug development professionals in selecting appropriate grades of PETA for their specific applications, understanding potential impurities, and employing relevant analytical methodologies for quality assessment.

Commercial Availability and Major Suppliers

Pentaerythritol triacrylate is a commercially available specialty chemical primarily used in radiation-curable formulations. It is offered by several major chemical manufacturers and distributors globally. While product offerings vary, PETA is typically available in technical grades. Key suppliers in the market include, but are not limited to:

- Arkema (Sartomer)
- Allnex
- BASF
- Thermo Fisher Scientific
- Polysciences, Inc.

These companies offer PETA under various trade names, and the specific properties and impurity profiles can differ between suppliers and even between different batches from the same supplier. Therefore, it is crucial for researchers to consult the technical data sheets (TDS) and certificates of analysis (CoA) for specific product lots.

Purity and Impurity Profile of Commercial Pentaerythritol Triacrylate

Commercial **pentaerythritol triacrylate** is typically a mixture of pentaerythritol esters, with the triacrylate being the major component. The synthesis process, which involves the esterification of pentaerythritol with acrylic acid, can lead to the formation of other esters and the presence of unreacted starting materials and byproducts.

Common Components and Impurities:

- **Pentaerythritol Triacrylate (PETA):** The desired trifunctional monomer.
- **Pentaerythritol Diacrylate (PEDA):** A common impurity with two acrylate groups.
- **Pentaerythritol Tetraacrylate (PETA-tetra):** Another common ester impurity with four acrylate groups.
- **Mono-acrylates:** Present in smaller amounts.
- **Unreacted Pentaerythritol:** Residual starting material.
- **Acrylic Acid:** Residual reactant.
- **Inhibitors:** Such as 4-methoxyphenol (MEHQ), are added to prevent premature polymerization during storage and transport. The concentration of inhibitors is a critical parameter for many applications.
- **Water:** Residual moisture content.

The following table summarizes the quantitative data on the purity and impurity profiles of commercial **pentaerythritol triacrylate** based on available technical documentation. It is important to note that these values are typical and may vary.

Parameter	Thermo Fisher Scientific (Lot 1)	Thermo Fisher Scientific (Lot 2)	Celanese Chemical Company (NTP Report)	Allnex (PETRA)
Pentaerythritol Triacrylate (%)	Not Specified	Not Specified	42.6	Predominantly Tri- and Tetra-acrylate
Pentaerythritol Diacrylate (%)	Not Specified	Not Specified	1.4	-
Pentaerythritol Tetraacrylate (%)	Not Specified	Not Specified	Not specified in the same sample	Predominantly Tri- and Tetra-acrylate
Specific Gravity (@ 25°C)	1.1609	1.1608	-	-
Viscosity (cps @ 25°C)	595.2	602.9	-	-
Acid Value (mg KOH/g)	-	0.0160% (as Acrylic Acid)	-	-
Water Content (%)	-	0.06	-	-
Inhibitor (MEHQ, ppm)	341.6	Not Specified	-	-

Data compiled from publicly available Certificates of Analysis and a National Toxicology Program report. The Allnex PETRA technical data sheet describes the product as a mixture of tri- and tetra-acrylates without specifying the exact ratio.

Experimental Protocols for Purity Assessment

Accurate determination of the purity and impurity profile of **pentaerythritol triacrylate** is essential for ensuring its performance and for regulatory compliance. The following are detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for the Analysis of Pentaerythritol Acrylate Esters

HPLC is a powerful technique for separating and quantifying the different acrylate esters present in a PETA sample.

Methodology:

- **Instrumentation:** A standard HPLC system equipped with a UV detector.
- **Column:** A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is commonly used.
- **Mobile Phase:** A gradient or isocratic mixture of acetonitrile and water is typically employed. For example, a starting mobile phase of 50:50 (v/v) acetonitrile:water, gradually increasing the acetonitrile concentration. The addition of a small amount of acid, such as 0.1% formic acid or phosphoric acid, can improve peak shape.
- **Flow Rate:** A typical flow rate is 1.0 mL/min.
- **Detection:** UV detection at a wavelength of approximately 210 nm, where the acrylate functionality absorbs.
- **Sample Preparation:** The PETA sample is accurately weighed and dissolved in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a known concentration (e.g., 1 mg/mL). The solution is then filtered through a 0.45 μ m syringe filter before injection.
- **Quantification:** External standards of purified pentaerythritol di-, tri-, and tetra-acrylate can be used to create calibration curves for accurate quantification. If pure standards are unavailable, area percentage normalization can provide a relative distribution of the different esters.

Gas Chromatography (GC) for the Analysis of Pentaerythritol and its Esters (with Derivatization)

Direct GC analysis of pentaerythritol and its acrylate esters is challenging due to their low volatility and high polarity. Therefore, a derivatization step is necessary to convert the hydroxyl

groups into more volatile derivatives.

Methodology:

- **Derivatization Agent:** A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or a mixture of acetic anhydride and pyridine.
- **Derivatization Protocol (Silylation):**
 - Accurately weigh a small amount of the PETA sample (e.g., 10 mg) into a reaction vial.
 - Add a known volume of a suitable solvent (e.g., pyridine or DMF).
 - Add an excess of the silylating agent (e.g., 200 μ L of BSTFA with 1% TMCS).
 - Seal the vial and heat at a specific temperature (e.g., 70-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
 - Cool the reaction mixture to room temperature before injection into the GC.
- **Instrumentation:** A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
- **Column:** A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
- **Temperature Program:** A temperature program is used to separate the derivatized compounds. For example, an initial temperature of 100°C, held for 2 minutes, then ramped at 10°C/min to 300°C, and held for 10 minutes.
- **Injector and Detector Temperatures:** Injector temperature of 280°C and detector temperature of 300°C.
- **Carrier Gas:** Helium at a constant flow rate (e.g., 1 mL/min).
- **Quantification:** Quantification can be performed using an internal standard method. A suitable internal standard (e.g., a long-chain hydrocarbon) is added to the sample before derivatization.

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy for Quantitative Analysis

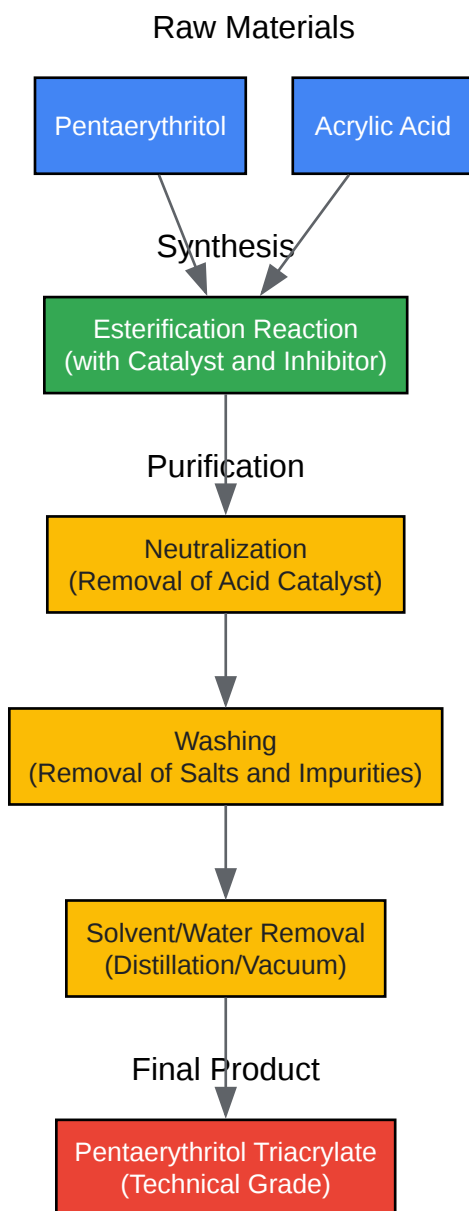
^{13}C NMR spectroscopy is a powerful tool for the direct quantitative analysis of the molar ratios of pentaerythritol di-, tri-, and tetra-acrylates in a sample without the need for derivatization or chromatographic separation.

Methodology:

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Solvent:** A deuterated solvent that provides good sample solubility and does not interfere with the signals of interest, such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- **Sample Preparation:** Accurately weigh a sufficient amount of the PETA sample (e.g., 50-100 mg) and dissolve it in the deuterated solvent in an NMR tube.
- **Acquisition Parameters:** For quantitative analysis, it is crucial to use acquisition parameters that ensure full relaxation of all carbon nuclei. This typically involves a long relaxation delay (D1) (e.g., 5-10 times the longest T_1 of the carbons of interest) and inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
- **Data Processing:** The ^{13}C NMR spectrum is processed with appropriate phasing and baseline correction.
- **Quantitative Analysis:** The relative molar ratios of the di-, tri-, and tetra-acrylate species can be determined by integrating the signals corresponding to specific carbon atoms in each molecule. For example, the quaternary carbon of the pentaerythritol backbone and the carbonyl carbons of the acrylate groups will have distinct chemical shifts for each ester, allowing for their differentiation and quantification.

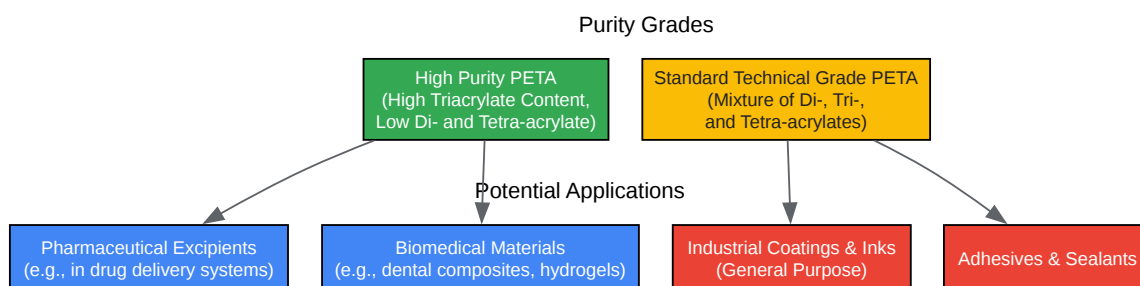
Visualizations

The following diagrams illustrate the commercial production workflow of **pentaerythritol triacrylate** and the logical relationship between its purity and potential applications.



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Caption: Commercial Production Workflow of **Pentaerythritol Triacrylate**.



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Caption: Purity Grades of PETA and Their Corresponding Applications.

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